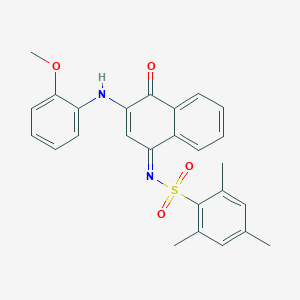
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, commonly known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is an important signaling pathway that regulates cell growth, differentiation, and survival. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
TAK-733 targets the N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2, the final effectors of the pathway. By inhibiting MEK1/2, TAK-733 prevents the activation of ERK1/2 and downstream signaling events that promote cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, TAK-733 has also been shown to have effects on normal cells. Specifically, TAK-733 has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system. This suggests that TAK-733 may have immunosuppressive effects, which could limit its use in cancer therapy.
实验室实验的优点和局限性
One advantage of TAK-733 is its specificity for MEK1/2, which reduces the risk of off-target effects. TAK-733 also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, TAK-733 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of MEK1/2.
未来方向
There are several potential future directions for research on TAK-733. One area of interest is the development of combination therapies that incorporate TAK-733 with other cancer therapies, such as immunotherapies or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to TAK-733, which could help to personalize treatment for individual patients. Finally, further research is needed to better understand the immunosuppressive effects of TAK-733 and to develop strategies to mitigate these effects.
合成方法
The synthesis of TAK-733 involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-amino-4-methoxyaniline to produce N-(2-methoxyanilino)-2,4,6-trimethylbenzenesulfonamide. This intermediate is then reacted with 4-formyl-1-naphthaleneacetic acid to produce TAK-733.
科学研究应用
TAK-733 has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and pancreatic cancer. In these studies, TAK-733 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. TAK-733 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
属性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-17(2)26(18(3)14-16)33(30,31)28-22-15-23(25(29)20-10-6-5-9-19(20)22)27-21-11-7-8-12-24(21)32-4/h5-15,27H,1-4H3/b28-22- |
InChI 键 |
CUACRNJETGXKSR-SLMZUGIISA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)